6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one
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Overview
Description
“6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of two methoxyphenyl groups and two ethoxy groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxyphenyl Groups: This step may involve Friedel-Crafts alkylation or acylation reactions using methoxybenzene derivatives.
Ethoxy Group Addition: The ethoxy groups can be introduced through nucleophilic substitution reactions using ethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various dihydroisoquinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-diethoxy-1,2-bis(4-methoxyphenyl)-isoquinoline
- 6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroquinoline
- 6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinoline
Uniqueness
“6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one” is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H29NO5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
6,7-diethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C27H29NO5/c1-5-32-24-15-19-16-26(29)28(20-9-13-22(31-4)14-10-20)27(23(19)17-25(24)33-6-2)18-7-11-21(30-3)12-8-18/h7-15,17,27H,5-6,16H2,1-4H3 |
InChI Key |
PXFIGWQJJVTBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OCC |
Origin of Product |
United States |
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